2-amino-N-methylbutanamide
Overview
Description
2-amino-N-methylbutanamide is an organic compound that belongs to the class of amides It features an amide functional group, which consists of a nitrogen atom bonded to a carbonyl carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-N-methylbutanamide can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with ammonia or an amine. The reaction typically requires elevated temperatures to proceed efficiently. For instance, the addition of ammonia to a carboxylic acid forms an amide, but this reaction is slow at room temperature and requires heating .
Another method involves the use of alkyl halides and amines. In this process, an alkyl halide reacts with an amine to form the desired amide. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory methods. The choice of reagents and conditions is optimized for efficiency and cost-effectiveness. Catalysts and specific reaction conditions are employed to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methylbutanamide undergoes various chemical reactions, including:
Hydrolysis: Amides can be hydrolyzed to yield carboxylic acids and ammonia or amines.
Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, heat.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various electrophiles, depending on the desired substitution product.
Major Products
Hydrolysis: Carboxylic acids and ammonia or amines.
Reduction: Primary amines.
Substitution: Varied products depending on the substituent introduced.
Scientific Research Applications
2-amino-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-N-methylbutanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-amino-N-methylbutanamide can be compared with other amides and amines:
Similar Compounds: Methylamine, dimethylamine, trimethylamine
Properties
IUPAC Name |
2-amino-N-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-4(6)5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOQLXVRCKUUQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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